Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate
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Overview
Description
Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate is a chemical compound that features a potassium ion bonded to a 2-(2-amino-5-chlorophenyl)-2-oxoacetate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate typically involves the reaction of 2-amino-5-chlorobenzophenone with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of 2-amino-5-chlorobenzophenone in a suitable solvent such as ethanol.
- Addition of potassium hydroxide to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: A precursor in the synthesis of Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate.
2-Amino-2’,5-dichlorobenzophenone: A structurally similar compound with different substitution patterns.
2-Amino-3-phosphonopropionic acid: An amino acid derivative with distinct functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H5ClKNO3 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
potassium;2-(2-amino-5-chlorophenyl)-2-oxoacetate |
InChI |
InChI=1S/C8H6ClNO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1 |
InChI Key |
KSBWDKVTDCJRSC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(=O)[O-])N.[K+] |
Origin of Product |
United States |
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